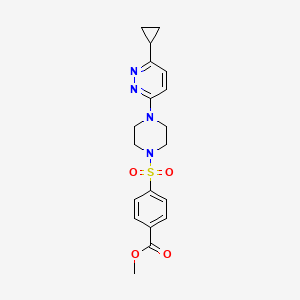

Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-27-19(24)15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17(20-21-18)14-2-3-14/h4-9,14H,2-3,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIHRVPJQRRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents: Potassium permanganate, hydrogen peroxide

- Reducing agents: Lithium aluminum hydride, sodium borohydride

- Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues from Recent Studies

Carbonyl-Linked Piperazine Derivatives ()

A 2022 study synthesized Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7) (Table 1). These compounds share the methyl benzoate and piperazine moieties but differ in two key aspects:

- Linker Group: C1–C7 use a carbonyl group (C=O) to connect the piperazine and quinoline/phenylquinoline core, whereas the target compound employs a sulfonyl group (SO₂).

- Core Heterocycle: The target compound features a 6-cyclopropylpyridazine core, while C1–C7 utilize a quinoline scaffold substituted with halogens, methoxy, or methylthio groups. Pyridazines are less lipophilic than quinolines, which may influence membrane permeability .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Linker | Substituent (R) | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|---|---|

| Target Compound | 6-Cyclopropylpyridazine | SO₂ | Methyl benzoate | ~457.5 (calculated) | ~2.1 |

| C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline | C=O | Phenyl | 483.5 | 3.8 |

| C4 (Fluorophenyl derivative) | Quinoline | C=O | 4-Fluorophenyl | 501.5 | 3.5 |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine | NH-CH₂-CH₂ | None | 377.4 | 2.9 |

*LogP values estimated using ChemDraw.

Pyridazine-Based Analogues ()

Compounds such as I-6230 and I-6232 from a 2011 study incorporate a pyridazine core but differ in linker chemistry and substitution:

- Linker and Substituents: I-6230 uses an ethylamino-phenethyl linker instead of a sulfonyl-piperazine group, reducing rigidity and possibly altering binding kinetics. The cyclopropyl group on the target compound’s pyridazine may enhance metabolic stability compared to I-6230’s unsubstituted pyridazine .

- Bioactivity : I-6230 and related compounds demonstrated moderate activity in preliminary kinase assays (IC₅₀ ~10–50 μM), suggesting that the target compound’s sulfonyl-piperazine and cyclopropyl groups might improve potency through enhanced target engagement .

Key Differentiators of the Target Compound

- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups confer higher electronegativity and hydrogen-bond acceptor capacity, which could improve binding to polar kinase active sites (e.g., ATP-binding pockets) compared to carbonyl-linked analogues .

- Cyclopropyl Substitution : The 6-cyclopropyl group on pyridazine may reduce oxidative metabolism, extending half-life relative to methyl or halogen-substituted analogues (e.g., C4 or I-6232) .

Biological Activity

Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-cyclopropylpyridazine with piperazine derivatives followed by sulfonation and esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of sulfonamide derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar piperazine and sulfonyl moieties have shown significant antibacterial and antifungal activities against various pathogens, indicating a promising therapeutic potential against infections .

Antileishmanial Activity

In vitro studies have demonstrated that compounds featuring sulfonamide groups exhibit antileishmanial activity. For example, related compounds were tested against Leishmania species, showing effective inhibition at low concentrations (LC50 values ranging from 1 to 32 µM). These findings suggest that this compound may also possess similar activity due to structural similarities .

The proposed mechanism for the biological activity of these compounds includes interaction with specific biomolecular targets within pathogens. The presence of the sulfonamide group is believed to enhance binding affinity to target proteins, potentially leading to covalent modifications that disrupt essential cellular processes .

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- Antibacterial Activity : A study assessed the antibacterial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating significant inhibition at concentrations as low as 10 µg/mL .

- Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans, where certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

- Antileishmanial Evaluation : Compounds structurally akin to this compound showed promising results in inhibiting promastigote forms of Leishmania spp., with further studies needed for in vivo validation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.